5-(2-Hydroxy-2-propyl)furan-2-boronic Acid Pinacol Ester
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Overview
Description
5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability. Boronic esters are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes like the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of boronic esters often involves large-scale batch reactions using similar synthetic routes as described above. The key to successful industrial production is maintaining anhydrous conditions and optimizing reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: 5-(2-Hydroxy-2-propyl)furan-2-boronic acid.
Reduction: 5-(2-Hydroxy-2-propyl)furan-2-ol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
- 2,3-Dihydro-5-furylboronic acid pinacol ester
Uniqueness
5-(2-Hydroxy-2-propyl)furan-2-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its hydroxyl and propyl groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H21BO4 |
---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H21BO4/c1-11(2,15)9-7-8-10(16-9)14-17-12(3,4)13(5,6)18-14/h7-8,15H,1-6H3 |
InChI Key |
OWBINMZMDSNGQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(C)(C)O |
Origin of Product |
United States |
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